molecular formula C16H18Cl2N2O2 B4560725 N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide

N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide

Cat. No.: B4560725
M. Wt: 341.2 g/mol
InChI Key: JWBYWXHPJVEAKV-YBFXNURJSA-N
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Description

N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C16H18Cl2N2O2 and its molecular weight is 341.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0745332 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds similar to N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide are often studied in the context of organic synthesis, particularly in the formation of cyclopropane derivatives, which are valuable in medicinal chemistry and material science. For instance, the palladium(II)-catalyzed cyclopropanation of simple allyloxy compounds has been explored, yielding a variety of cyclopropane derivatives under specific conditions, which showcases the versatility of these reactions in synthesizing structurally complex molecules (Tomilov et al., 1990).

Potential Pharmacological Properties

The structural motifs present in compounds like this compound are often investigated for their pharmacological properties. For example, studies on similar compounds have explored their potential as narcotic antagonists, although with varying degrees of success. Such research contributes to the understanding of how structural variations influence biological activity and can guide the development of new therapeutic agents (Jacoby et al., 1981).

Material Science and Chemistry

In material science, compounds with cyclopropane rings and related structures are of interest due to their unique chemical properties. For example, research on 1-methylcyclopropene highlights its role as an inhibitor of ethylene action, with applications in extending the shelf life of fruits and vegetables, showcasing the broad applicability of these compounds beyond traditional medicinal chemistry (Blankenship & Dole, 2003).

Advanced Functional Materials

The incorporation of cyclopropane derivatives and related compounds into advanced functional materials, such as in the development of nonfullerene electron transporting materials for solar cells, demonstrates the potential of these compounds in renewable energy technologies. This research shows that small structural changes can significantly impact the efficiency and stability of solar cells, highlighting the importance of organic synthesis in developing new materials for energy applications (Jung et al., 2018).

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[(E)-1-(3-prop-2-enoxyphenyl)ethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-4-8-22-13-7-5-6-12(9-13)11(2)19-20-14(21)15(3)10-16(15,17)18/h4-7,9H,1,8,10H2,2-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBYWXHPJVEAKV-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Reactant of Route 5
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Reactant of Route 6
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.